N-(4-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Description
N-(4-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H11FN2OS and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.05761231 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is the enzyme Succinate Dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells .
Mode of Action
this compound acts as an inhibitor of SDH . It binds to the ubiquinone-binding region of SDH, primarily through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . This binding inhibits the activity of SDH, disrupting the normal metabolic processes in the cell .
Biochemical Pathways
By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain . These pathways are essential for energy production in the cell. Their disruption leads to a decrease in ATP production, affecting various downstream cellular processes .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and low toxicity
Result of Action
The inhibition of SDH by this compound leads to significant changes in the structure of mycelia and the cell membrane . It also increases both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can lead to cell death, explaining the compound’s antifungal activity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURKKZIFIIGZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.